Home > Products > Building Blocks P11254 > 1-(2,5-Dichlorophenyl)biguanide hydrochloride
1-(2,5-Dichlorophenyl)biguanide hydrochloride - 4767-32-2

1-(2,5-Dichlorophenyl)biguanide hydrochloride

Catalog Number: EVT-377110
CAS Number: 4767-32-2
Molecular Formula: C8H10Cl3N5
Molecular Weight: 282.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(2,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the CAS Number: 4767-32-2 . It has a molecular weight of 282.56 . It is a solid at ambient temperature . It exhibits potent antibacterial, antifungal, anticancer, and antidiabetic properties.

Molecular Structure Analysis

The IUPAC name for this compound is N-(2,5-dichlorophenyl)imidodicarbonimidic diamide hydrochloride . The InChI code for this compound is 1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H .

Physical And Chemical Properties Analysis

This compound has a boiling point of 211-215 degrees . It is a solid at ambient temperature . The physical form of this compound is solid .

Overview

1-(2,5-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound belonging to the class of biguanides, characterized by its unique chemical structure that includes a biguanide core linked to a 2,5-dichlorophenyl group and existing as a hydrochloride salt. This compound is notable for its diverse applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is recognized for its potential therapeutic effects, including antibacterial, antifungal, and anticancer properties.

Source and Classification

The compound is classified under biguanides, which are compounds featuring a central guanidine structure connected to two amine groups. The specific structure of 1-(2,5-dichlorophenyl)biguanide hydrochloride allows it to participate in various biological processes, making it a subject of interest in medicinal chemistry. Its chemical formula is C8H10Cl3N5C_8H_{10}Cl_3N_5 with a molecular weight of 282.55 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2,5-dichlorophenyl)biguanide hydrochloride typically involves the reaction between 2,5-dichloroaniline and cyanoguanidine under acidic conditions. This process is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The general reaction can be represented as follows:

2 5 Dichloroaniline+Cyanoguanidine1 2 5 Dichlorophenyl biguanide hydrochloride\text{2 5 Dichloroaniline}+\text{Cyanoguanidine}\rightarrow \text{1 2 5 Dichlorophenyl biguanide hydrochloride}

This reaction requires careful control of temperature and pH to ensure high yield and purity of the final product. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(2,5-dichlorophenyl)biguanide hydrochloride features a biguanide backbone with two guanidine units connected by an imino group. The presence of two chlorine atoms on the aromatic ring significantly influences the compound's physical and chemical properties.

  • Molecular Formula: C8H10Cl3N5C_8H_{10}Cl_3N_5
  • Molecular Weight: 282.55 g/mol
  • Canonical SMILES: C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl .
Chemical Reactions Analysis

Reactions and Technical Details

1-(2,5-Dichlorophenyl)biguanide hydrochloride can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
  • Reduction: Reduction reactions can lead to the formation of reduced forms that may exhibit altered biological activity.
  • Substitution: The dichlorophenyl group can participate in substitution reactions with various nucleophiles, leading to diverse substituted derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

The mechanism of action for 1-(2,5-dichlorophenyl)biguanide hydrochloride primarily involves its interaction with specific enzyme targets within cellular pathways. Notably, it has been shown to inhibit glycogen phosphorylase activity, which is critical in glycogenolysis. Additionally, this compound can induce autophagy in cancer cells, contributing to programmed cell death. The precise molecular targets may vary according to the biological context .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(2,5-dichlorophenyl)biguanide hydrochloride include:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

Chemical properties include its reactivity profile where it can participate in various organic reactions due to functional groups present in its structure .

Applications

Scientific Uses

1-(2,5-Dichlorophenyl)biguanide hydrochloride has been extensively studied for its potential applications in various scientific fields:

  • Antimicrobial Activity: Demonstrated efficacy against bacteria and fungi, making it a candidate for antimicrobial treatments.
  • Cancer Research: Investigated for its anti-proliferative effects on various cancer cell lines.
  • Neuroprotective Effects: Potential benefits in neurodegenerative diseases such as Alzheimer's disease have been explored.
  • Biochemical Research: Utilized as a reagent in various biochemical assays due to its ability to interact with biological molecules .
Introduction to Biguanides in Biomedical Research

Historical Evolution of Biguanide Derivatives in Pharmacological Discovery

The therapeutic journey of biguanides spans over a century, originating from traditional herbal medicine and evolving into rationally designed synthetic agents. The initial recognition of biguanide-like compounds emerged from investigations into Galega officinalis (French lilac or goat's rue), historically employed in diabetes management. By the 1920s, guanidine derivatives isolated from this plant, notably galegine, were scientifically confirmed to possess blood glucose-lowering properties, stimulating interest in synthetic analogs [6] [7]. Early synthetic efforts yielded polymethylene diguanides (synthalins A and B), which demonstrated antihyperglycemic effects but were subsequently withdrawn due to hepatotoxicity concerns [4] [7]. The discovery of insulin in the 1920s temporarily diminished interest in biguanides for diabetes, but their therapeutic potential was rediscovered serendipitously during antimalarial research in the mid-20th century [6].

The pivotal transition to modern biguanide therapeutics occurred through parallel research pathways. During World War II, investigations into pyrimidine-derived antimalarials at ICI Laboratories led to the development of proguanil, a biguanide-containing antimalarial drug. This discovery demonstrated the clinical viability of the biguanide pharmacophore beyond glucose regulation [6]. Concurrently, Eusebio Garcia in the Philippines reported on a synthetic biguanide he termed "flumamine" (later identified as metformin), observing its effects in influenza and malaria patients and speculating about its potential hypoglycemic properties based on structural similarities to earlier polymethylene diguanides, although without providing experimental evidence [6]. This observation crucially inspired Jean Sterne in Paris to systematically investigate metformin's (dimethylbiguanide) antidiabetic potential. Sterne's landmark 1957 publication demonstrated potent hypoglycemic activity with a notably favorable safety profile compared to earlier biguanides, leading to its introduction as "Glucophage" and establishing metformin as a first-line therapy for type 2 diabetes mellitus [4] [6] [7].

Table 1: Key Milestones in Biguanide Therapeutic Development

Time PeriodDevelopment MilestoneSignificance
1920sIsolation of guanidines/galegine from Galega officinalis; Synthesis of synthalinsProvided foundational evidence for glucose-lowering effects; Early synthetic biguanide therapeutics
1940sDiscovery of proguanil during antimalarial researchDemonstrated clinical utility of biguanides beyond diabetes; Validated biguanide as viable drug scaffold
1957Jean Sterne's systematic evaluation of metforminEstablished safety and efficacy profile of dimethylbiguanide; Led to clinical introduction of metformin
Late 1950sDevelopment of phenformin and buforminExpanded biguanide therapeutic options; Later withdrawn (1970s) due to lactic acidosis risk
Post-1990sResurgence in biguanide research beyond diabetesExploration in oncology, antimicrobials, antiviral therapy, and neuropharmacology

The subsequent decades witnessed diversification with the development of phenformin (phenethylbiguanide) and buformin (butylbiguanide), expanding the biguanide therapeutic arsenal. However, these derivatives were later withdrawn from most markets in the 1970s due to heightened risk of lactic acidosis, cementing metformin's dominance due to its superior safety profile [4] [7]. The post-1990s era heralded a renaissance in biguanide research, moving beyond glycemic control to explore applications in oncology (leveraging metformin's AMPK activation and potential chemopreventive effects), antimicrobial therapy (chlorhexidine, polyaminopropyl biguanide), antiviral research, and neuropharmacology [3] [4]. This broadening scope has revitalized interest in structural modifications of the core biguanide scaffold, including halogenated derivatives like 1-(2,5-Dichlorophenyl)biguanide hydrochloride, to optimize pharmacological properties for specific therapeutic targets beyond traditional applications [9].

Structural and Functional Significance of Dichlorophenyl Substitutions in Biguanide Scaffolds

The integration of aromatic substituents, particularly halogenated phenyl rings, onto the biguanide scaffold represents a strategic approach to modulate biological activity, pharmacokinetics, and target engagement. The 1-(2,5-Dichlorophenyl)biguanide hydrochloride molecule exemplifies this approach, featuring a 2,5-dichloro-substituted phenyl moiety directly conjugated to the imidodicarbonimidic diamide (biguanide) group. This specific substitution pattern creates a molecule with a molecular formula of C₈H₁₀Cl₃N₅ and a molecular weight of 282.55 g/mol [9]. The hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro and in vivo experimental studies.

Influence of Chlorine Position on Physicochemical Properties

The positions of chlorine atoms on the phenyl ring (ortho and meta relative to the biguanide attachment) profoundly influence the compound's steric, electronic, and spatial characteristics. The ortho-chlorine (position 2) introduces significant steric hindrance near the biguanide attachment point, potentially restricting bond rotation and influencing the molecule's overall conformation. This ortho effect can enhance metabolic stability by shielding the adjacent amino/imino groups from enzymatic modification. The meta-chlorine (position 5) primarily exerts an electronic influence, modulating the electron density distribution across the aromatic system and consequently affecting the π-π stacking potential and the acidity/basicity of the biguanide protons [9] [10].

Comparative analysis with structural analogs highlights the unique profile imparted by the 2,5-dichloro configuration. 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6), featuring two meta-chlorines, exhibits a higher melting point (251-255°C) compared to the 2,5-isomer (211-215°C), suggesting differences in crystal packing efficiency and intermolecular forces attributable to molecular symmetry and dipole moments [10]. Monochlorinated derivatives like 1-(4-chlorophenyl)biguanide typically display reduced molecular weights and altered LogD values compared to their dichlorinated counterparts, impacting membrane permeability. These seemingly subtle structural variations translate into significant differences in receptor affinity, transporter interactions, and ultimately, biological activity profiles [3] [9].

Table 2: Comparative Physicochemical Properties of Selected Phenylbiguanide Derivatives

CompoundSubstituent PatternMolecular FormulaMolecular Weight (g/mol)Reported Melting Point (°C)Notable Structural Features
1-(2,5-Dichlorophenyl)biguanide HCl2-Cl, 5-ClC₈H₉Cl₂N₅•HCl282.55211-215Ortho-chlorine steric effect; asymmetric substitution
1-(3,5-Dichlorophenyl)biguanide HCl3-Cl, 5-ClC₈H₉Cl₂N₅•HCl282.55251-255Symmetric meta-substitution; higher symmetry
1-(4-Chlorophenyl)biguanide4-ClC₈H₁₀ClN₅211.65~230-240 (varies)Para-substitution; linear geometry
MetforminDimethylC₄H₁₁N₅129.16223-226Aliphatic substitution; high hydrophilicity
PhenforminPhenethylC₁₀H₁₅N₅205.26176-178 (base)Aliphatic linker; increased lipophilicity

Molecular Properties and Descriptor Analysis

Computational and experimental characterization of 1-(2,5-Dichlorophenyl)biguanide hydrochloride reveals key molecular descriptors critical for its biological behavior. The compound possesses intermediate lipophilicity (LogD₇.₄), significantly higher than metformin's highly hydrophilic nature but potentially lower than extensively alkylated biguanides like phenformin. This balanced lipophilicity-hydrophilicity profile likely facilitates passive membrane diffusion while retaining sufficient aqueous solubility for distribution. The presence of multiple nitrogen atoms capable of accepting and donating hydrogen bonds results in a substantial hydrogen-bonding capacity, enabling strong interactions with biological macromolecules and transporters [3] [9].

The polar surface area (PSA) of the molecule, estimated around 100-120 Ų, falls within a range often associated with reasonable cellular permeability. The molecular volume (~250-300 ų), influenced by the planar phenyl ring and the extended conjugated biguanide system, impacts its fit within binding pockets of receptors and transporters. Crucially, the biguanide group exists predominantly as a dication under physiological pH conditions (pKa values ~3.07 and ~13.25 for the parent biguanide), making it an excellent substrate for organic cation transporters (OCTs) and dictating its distribution towards organs expressing high levels of these transporters, such as the liver, kidney, and intestine [3] [7]. The dichlorophenyl moiety significantly increases the accessible surface area compared to aliphatic biguanides, potentially enhancing interactions with hydrophobic binding pockets.

Table 3: Key Molecular Descriptors Influencing Biological Behavior of 1-(2,5-Dichlorophenyl)biguanide Hydrochloride

Molecular DescriptorEstimated Value/RangeBiological Significance
LogD₇.₄Intermediate (Higher than metformin, lower than phenformin)Balances membrane permeability and aqueous solubility; influences tissue distribution
Hydrogen Bond Donor/Acceptor Count4-5 Donors / 3-4 AcceptorsFacilitates strong binding to proteins, receptors, transporters; impacts solubility
Polar Surface Area (PSA)~100-120 ŲIndicator of membrane permeability potential; influences absorption
Molecular Volume~250-300 ųImpacts fit within binding pockets of transporters and receptors
Ionization State (pH 7.4)Predominantly dicationicDictates recognition by Organic Cation Transporters (OCTs); electrostatic interactions
Accessible Surface AreaIncreased by dichlorophenyl groupEnhances potential for hydrophobic interactions in binding sites

Role in Organic Cation Transporter (OCT) Recognition and Cellular Uptake

A critical aspect of the dichlorophenylbiguanide's biological profile is its interaction with polyspecific organic cation transporters (OCTs), particularly OCT1 (SLC22A1) and OCT2 (SLC22A2). Landmark research demonstrated that incorporation of a biguanide functionality into diverse molecular scaffolds dramatically enhances their propensity to become substrates for OCT1 and OCT2 [3]. This principle extends to 1-(2,5-Dichlorophenyl)biguanide hydrochloride. Studies utilizing HEK293 cells overexpressing human OCT1 or OCT2 have shown that the biguanide moiety acts as a privileged structural element for transporter recognition and cellular uptake, irrespective of the attached moiety, though the attached group modulates affinity and transport efficiency [3].

The dicationic nature of the protonated biguanide at physiological pH provides the electrostatic signature recognized by OCTs. The dichlorophenyl group contributes significantly to this interaction by modulating the molecule's overall hydrophobicity and three-dimensional shape. Comparative studies suggest that bulky, hydrophobic substituents like the dichlorophenyl group can enhance binding affinity to certain transporter conformations compared to smaller or more polar substituents. Furthermore, 1-(2,5-Dichlorophenyl)biguanide hydrochloride and analogs act as inhibitors of OCT-mediated transport of prototypical substrates like 1-methyl-4-phenylpyridinium (MPP⁺) and metformin, indicating competitive or allosteric interactions at the transporter binding site [3]. This dual role (substrate and inhibitor) highlights the complexity of biguanide-transporter interactions and underscores the potential of dichlorophenylbiguanides as pharmacological tools to modulate organic cation distribution.

Implications for Receptor Targeting (e.g., 5-HT₃, TAAR1)

Beyond transporter interactions, the structural features of 1-(2,5-Dichlorophenyl)biguanide hydrochloride suggest potential for engagement with specific receptor systems. Historically, phenylbiguanide (without dichloro substitution) was identified as a selective agonist for the 5-hydroxytryptamine 3 receptor (5-HT₃R), an ionotropic serotonin receptor subtype involved in emesis, pain perception, and neuronal signaling [1]. While species differences exist (e.g., inactivity in guinea pigs), phenylbiguanide activation of 5-HT₃ receptors on pulmonary C-fibers underlies the classic pulmonary chemoreflex [1]. The introduction of dichloro substituents significantly alters the electronic and steric profile compared to simple phenylbiguanide. Computational modeling suggests the chlorine atoms, particularly the ortho-chlorine, may hinder optimal binding within the 5-HT₃R ligand-binding pocket compared to the parent phenylbiguanide, potentially reducing potency. However, this modification might favor engagement with other receptor families.

Emerging evidence points to potential interactions between certain biguanide derivatives and Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic neurotransmission and a promising target for psychiatric disorders including schizophrenia and depression [8]. Although 1-(2,5-Dichlorophenyl)biguanide hydrochloride itself has not been explicitly profiled as a TAAR1 agonist in published literature, its structural similarity to phenethylbiguanide (phenformin) and other aromatic biguanides known to possess TAAR1 activity warrants investigation [4] [8]. The hydrophobic nature and specific geometry conferred by the 2,5-dichlorophenyl group could potentially enhance affinity for TAAR1 or related receptors compared to smaller biguanides, representing an underexplored area of research for this compound class.

Properties

CAS Number

4767-32-2

Product Name

1-(2,5-Dichlorophenyl)biguanide hydrochloride

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride

Molecular Formula

C8H10Cl3N5

Molecular Weight

282.6 g/mol

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H

InChI Key

CKZRFWZMFVWDOW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.